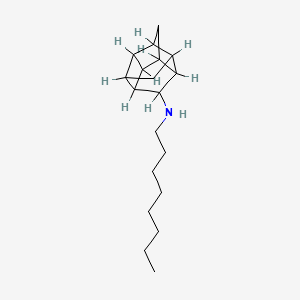
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Octylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane is a complex organic compound characterized by its unique pentacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane typically involves multiple steps, starting from cyclopentadiene and 1,4-benzoquinone. The process includes a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The optimal conditions for the Diels-Alder reaction are a reaction temperature of -11°C and a reaction time of 3 hours. For the [2+2] photo-cycloaddition, acetone is used as the solvent, with a raw materials concentration of 2 g/125 mL and a reaction time of 23 hours .
Industrial Production Methods
While specific industrial production methods for 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions for these reactions depend on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the development of advanced materials with high energy density and stability.
作用機序
The mechanism of action of 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane involves its interaction with molecular targets through its high-energy density and stable structure. The compound can release energy upon undergoing chemical reactions, making it useful in applications requiring high energy output. The specific molecular pathways involved depend on the context of its use, such as fuel additives or drug delivery systems.
類似化合物との比較
Similar Compounds
- Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione
- Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
Uniqueness
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane is unique due to the presence of the octylamino group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s solubility in organic solvents and its interaction with other molecules, making it more versatile compared to its analogs.
特性
CAS番号 |
136375-94-5 |
|---|---|
分子式 |
C19H31N |
分子量 |
273.5 g/mol |
IUPAC名 |
N-octylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C19H31N/c1-2-3-4-5-6-7-8-20-19-16-12-10-13-15-11(12)9-14(16)17(15)18(13)19/h11-20H,2-10H2,1H3 |
InChIキー |
YJCSNXASFMCCDI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1C2C3CC4C1C5C2CC3C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















